molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

Katalognummer B1667867
CAS-Nummer: 56518-41-3
Molekulargewicht: 339.19 g/mol
InChI-Schlüssel: BFCRRLMMHNLSCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brodimoprim is a structural derivative of trimethoprim. In brodimoprim, the 4- methoxy group of trimethoprim is replaced with a bromine atom . As trimethoprim, brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase .


Synthesis Analysis

An improved synthetic method of Brodimoprim was reported from 4-bromo-3,5-dimethoxybenzaldehyde .


Molecular Structure Analysis

Brodimoprim has a molecular formula of C13H15BrN4O2, with an average mass of 339.188 Da and a monoisotopic mass of 338.037842 Da . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Physical And Chemical Properties Analysis

Brodimoprim has a density of 1.5±0.1 g/cm3, a boiling point of 563.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 81.3±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 224.0±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Synergy Against Enterococcus Faecalis

Brodimoprim has been evaluated for its synergistic effects against Enterococcus faecalis, a bacterium that can cause infections in humans . The study found that combinations of either brodimoprim or trimethoprim plus either carbenicillin, gentamicin, ciprofloxacin, or rifampicin showed synergy at sub-inhibitory concentrations against both Enterococcus faecalis NCTC 5957 and 775 . Brodimoprim alone and in combination showed greater antibacterial activity against both strains of E. faecalis than trimethoprim .

Treatment of Upper Respiratory Tract Infections

Brodimoprim has been used in the treatment of upper respiratory tract infections . It is a selective inhibitor of bacterial dihydrofolate reductase with a broad spectrum of antibacterial activity encompassing most common upper respiratory tract pathogens . The relative clinical efficacy of this agent was evaluated in two meta-analyses of randomized non-blind parallel-group studies of patients with upper respiratory tract infections .

Treatment of Acute Sinusitis

In the treatment of acute sinusitis, brodimoprim showed a slightly superior effect over amoxicillin, and equivalence for brodimoprim and roxithromycin . No intergroup differences were apparent between brodimoprim and doxycycline or cefalexin in this setting, but small sample size precluded establishing equivalence .

Treatment of Otitis Media

In the treatment of otitis media, brodimoprim showed superiority over ampicillin, erythromycin, and cefalexin, and equivalence with amoxicillin and cefradine . Pooled ratings again favored brodimoprim .

Tolerance in Patients

In both settings (otitis media and sinusitis), brodimoprim was generally as well tolerated as any comparator agent, although better tolerated than ampicillin in patients with otitis media .

Potential Benefits for Use with Other Antibiotics

The results indicate that both brodimoprim and trimethoprim offer potential benefits for use with either carbenicillin, gentamicin, ciprofloxacin, or rifampicin for the treatment of E. faecalis infections .

Wirkmechanismus

Target of Action

Brodimoprim is known to target the protein dihydrofolate reductase (DHFR) . DHFR is an enzyme critical for the synthesis of tetrahydrofolic acid, a form of folic acid that bacteria need to produce nucleic acids and proteins .

Mode of Action

Brodimoprim’s mode of action is founded on its potent inhibition of bacterial DHFR . By binding to DHFR, Brodimoprim effectively blocks the conversion of dihydrofolate to tetrahydrofolate . This action stalls bacterial DNA synthesis and protein production, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Brodimoprim is the folic acid synthesis pathway . By inhibiting DHFR, Brodimoprim prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption leads to a deficiency in tetrahydrofolate, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Following an oral dose of 400 mg Brodimoprim, the peaks of the mean concentration curves were 3.2 ± 1.0 mg/1 in serum and 1.0 ± 0.2 mg/1 in skin blister fluid . The terminal half-lives were 25.9 ± 2.2 h and 42.2 ± 6.5 h in serum and blister fluid, respectively . During multiple dosing, the pharmacokinetic parameters of Brodimoprim remained unchanged, and induction or inhibition of the drug metabolizing/eliminating enzymes can be excluded . At steady state, drug accumulation in plasma reached a factor of 2.6 and therefore a reduction of the maintenance dose by 50% is recommended .

Result of Action

The result of Brodimoprim’s action is the inhibition of bacterial growth. By blocking the conversion of dihydrofolate to tetrahydrofolate, Brodimoprim stalls bacterial DNA synthesis and protein production . This action effectively inhibits the growth and proliferation of bacteria .

Action Environment

The interaction of Brodimoprim with biomembranes is influenced by the pH of the environment . The protonation of the drug, which is related to pH, affects its interaction with biomembranes . Therefore, environmental factors such as pH can influence the action, efficacy, and stability of Brodimoprim .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brodimoprim

CAS RN

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Brodimoprim
Reactant of Route 4
Brodimoprim
Reactant of Route 5
Reactant of Route 5
Brodimoprim
Reactant of Route 6
Reactant of Route 6
Brodimoprim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.